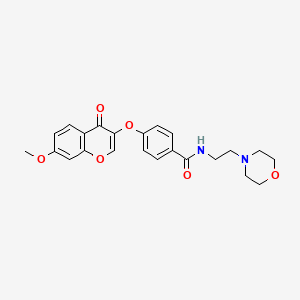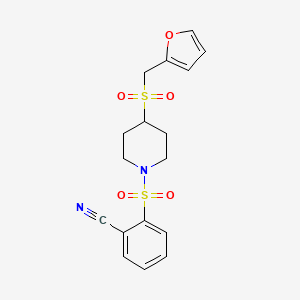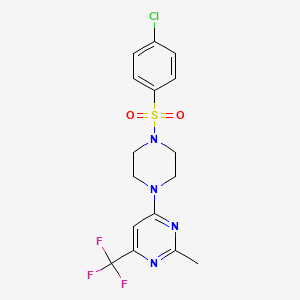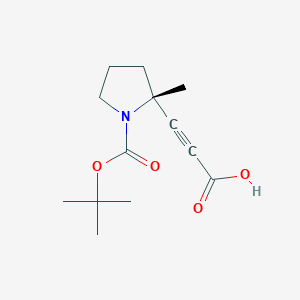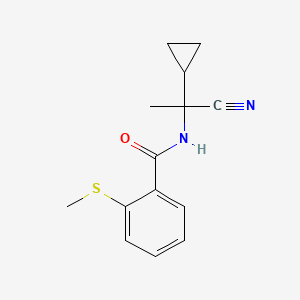
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide, also known as CCPA, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CCPA is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. Activation of the adenosine A1 receptor by N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP. This results in a decrease in intracellular calcium levels and a reduction in neurotransmitter release.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis. In addition, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been shown to improve cognitive function by enhancing long-term potentiation and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has several advantages for lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for specific activation of this receptor. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is also relatively stable and can be stored for extended periods of time. However, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. In addition, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has a short half-life, which requires frequent administration during experiments.
Orientations Futures
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide. One potential direction is the investigation of its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction. Another potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide.
Méthodes De Synthèse
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide can be synthesized by a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group, and then reaction with methylthioacetic acid. The final product is obtained by the reaction of the resulting intermediate with cyanogen bromide.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been widely used in scientific research for its pharmacological properties. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has also been studied for its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(9-15,10-7-8-10)16-13(17)11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJKEPMERXCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)
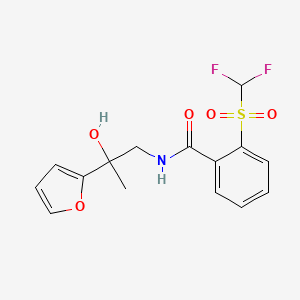
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)

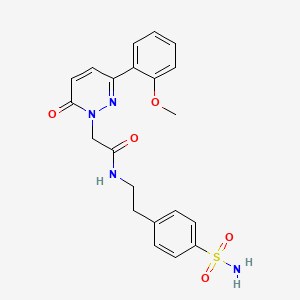

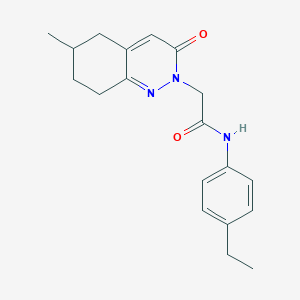
![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)
